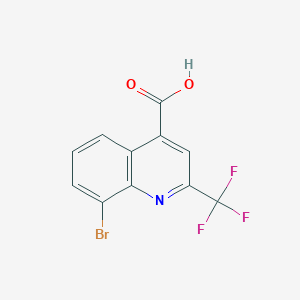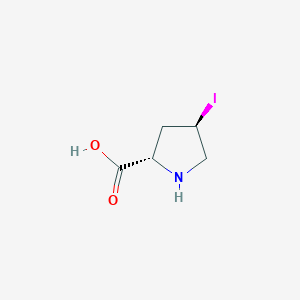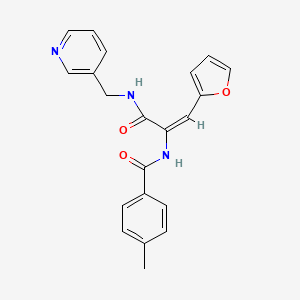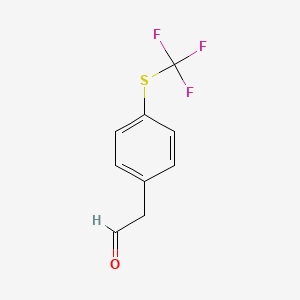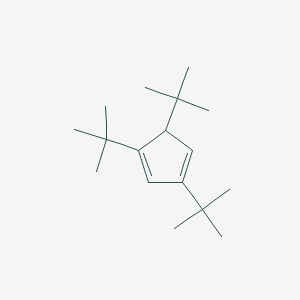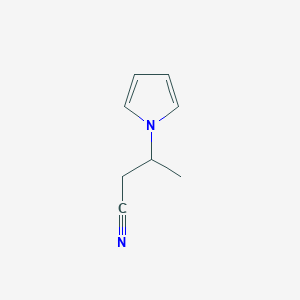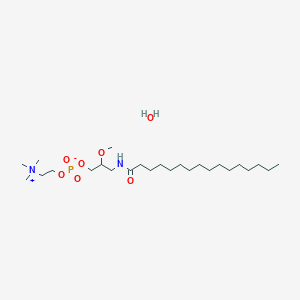
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate: is a phospholipid compound known for its inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth in vitro . This compound is primarily used in proteomics research and has a molecular formula of C25H53O6N2P•3H2O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves multiple steps, including the formation of the hexadecanamido group and the methoxypropan-1-ol backbone. Specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and consistency, often requiring advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting Protein Kinase C and neoplastic cell growth.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and compounds.
Mécanisme D'action
The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-2-Methoxy-3-hexadecanamido-1-propyl Phosphocholine Monohydrate
- rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Hydrate
Uniqueness
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth. This sets it apart from other similar compounds that may not have the same level of specificity or efficacy .
Propriétés
Formule moléculaire |
C25H55N2O7P |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2 |
Clé InChI |
OXSZGYAIBLLMEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


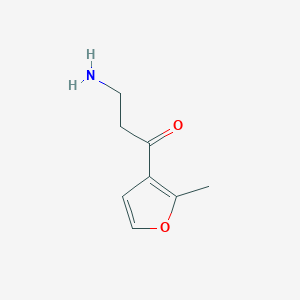
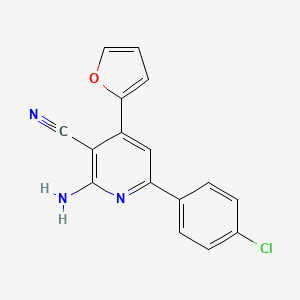

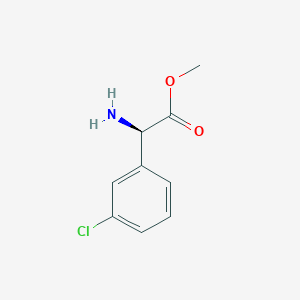
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)

![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
